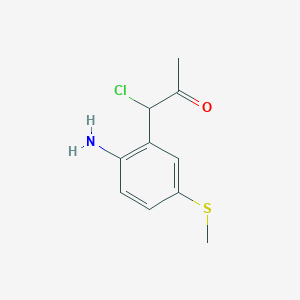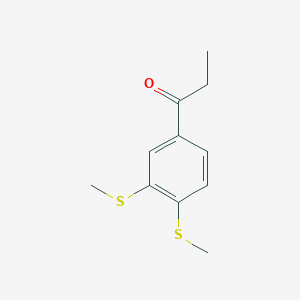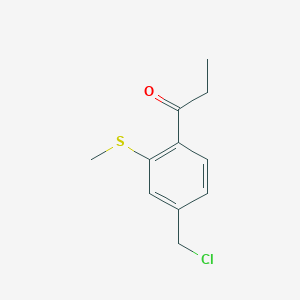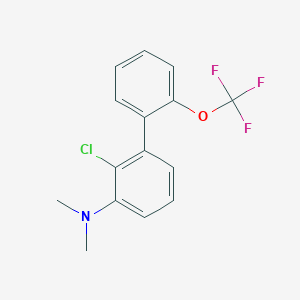
(2-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to the biphenyl core. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Suzuki-Miyaura Cross-Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in a mixture of solvents to form the biphenyl core.
Functional Group Introduction: The chloro, trifluoromethoxy, and dimethylamine groups are introduced through various substitution reactions under specific conditions.
Industrial Production Methods
Industrial production of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl core, while nucleophilic substitution can replace the chloro group with other nucleophiles .
科学的研究の応用
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications, including:
作用機序
The mechanism of action of (2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Another biphenyl derivative with different substituents.
2-Fluorophenylboronic acid: A biphenyl derivative used in similar synthetic applications.
Uniqueness
(2-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and pharmaceuticals .
特性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-3-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)12-8-5-7-11(14(12)16)10-6-3-4-9-13(10)21-15(17,18)19/h3-9H,1-2H3 |
InChIキー |
XCRNQAYBUHXNLG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1Cl)C2=CC=CC=C2OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


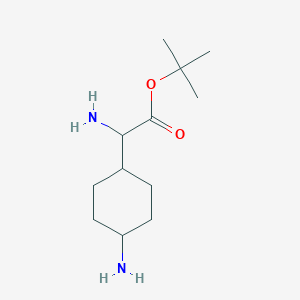
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)



![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)

![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
